C2‑Cyclopropyl vs C2‑Isopropyl in Pyrimidine CDK Inhibitors: Potency Divergence
In a published CDK inhibitor series, a 2‑cyclopropyl‑4‑piperidinylpyrimidine analogue exhibited a CDK9 IC₅₀ of 12 nM, while the matched 2‑isopropyl congener showed an IC₅₀ of 210 nM [1]. Although the exact title compound differs in the chloro and hydroxyl substitution pattern, this class‑level comparison illustrates that the cyclopropyl group can confer up to an ~18‑fold potency advantage over an isopropyl group when targeting kinase ATP pockets.
| Evidence Dimension | Enzymatic potency (IC₅₀) |
|---|---|
| Target Compound Data | 12 nM (2‑cyclopropyl‑4‑piperidinylpyrimidine analogue; not the exact title compound) |
| Comparator Or Baseline | 210 nM (matched 2‑isopropyl analogue) |
| Quantified Difference | ~18‑fold lower IC₅₀ for the cyclopropyl analogue |
| Conditions | CDK9/cyclin T1 enzymatic assay, ATP at Km |
Why This Matters
For kinase inhibitor programs, even modest potency differences at the enzymatic level can translate into substantial in‑vivo efficacy margins, making cyclopropyl‑bearing scaffolds a preferred starting point when target engagement is critical.
- [1] Chen, P., et al. Discovery of selective CDK9 inhibitors with a pyrimidine scaffold: structure‑activity relationship of the C2 position. J. Med. Chem. 2019, 62, 7250–7265. View Source
